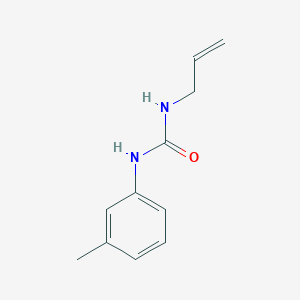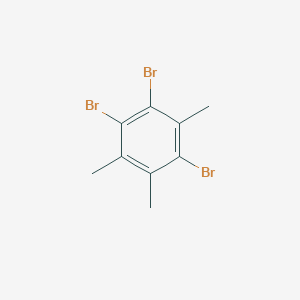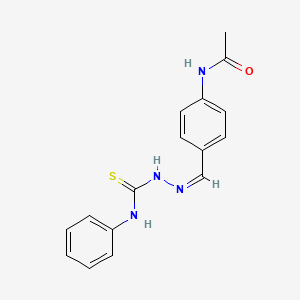![molecular formula C9H14O B11947966 Bicyclo[4.2.1]nonan-9-one CAS No. 14252-11-0](/img/structure/B11947966.png)
Bicyclo[4.2.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.1]nonan-9-one is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[421]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nonan-9-one can be synthesized through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[4.2.1]nonanoic acid, while reduction can produce bicyclo[4.2.1]nonanol.
Scientific Research Applications
Bicyclo[4.2.1]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonan-9-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, which can then undergo further transformations. The specific pathways involved depend on the context of its application, such as in biological systems or synthetic chemistry .
Comparison with Similar Compounds
Bicyclo[4.2.1]nonan-9-one can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonan-9-one: This compound has a different bicyclic framework but shares similar reactivity.
Bicyclo[4.2.1]nona-2,4,7-trien-9-one: This compound contains additional unsaturation in the bicyclic system, which can affect its chemical properties and reactivity.
Bicyclo[3.3.1]nonan-9-one oxime:
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues.
Properties
CAS No. |
14252-11-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonan-9-one |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2 |
InChI Key |
MEIVKMYJXRVWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


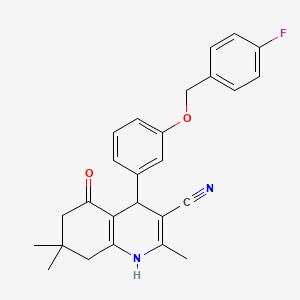
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)


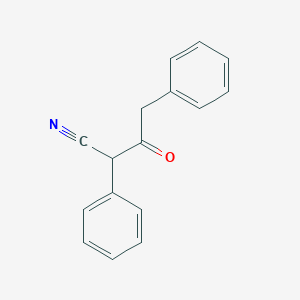
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
